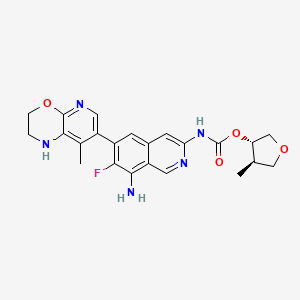

(3S,4R)-GNE-6893

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H24FN5O4 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

[(3S,4R)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate |

InChI |

InChI=1S/C23H24FN5O4/c1-11-9-31-10-17(11)33-23(30)29-18-6-13-5-14(19(24)20(25)16(13)8-27-18)15-7-28-22-21(12(15)2)26-3-4-32-22/h5-8,11,17,26H,3-4,9-10,25H2,1-2H3,(H,27,29,30)/t11-,17-/m1/s1 |

InChI Key |

ABFKLHVMHUGOBS-PIGZYNQJSA-N |

Isomeric SMILES |

C[C@@H]1COC[C@H]1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5 |

Canonical SMILES |

CC1COCC1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5 |

Origin of Product |

United States |

Foundational & Exploratory

(3S,4R)-GNE-6893: A Deep Dive into the Structure-Activity Relationship of a Potent HPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (3S,4R)-GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). As a negative regulator of T-cell receptor signaling, HPK1 is a compelling target for cancer immunotherapy. This document summarizes the key quantitative data, details the experimental protocols used in its development, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is an orally bioavailable small molecule inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 negatively regulates T-cell activation, and its inhibition has been shown to enhance anti-tumor immunity.[3] The discovery of GNE-6893 stemmed from a fragment-based screening campaign and subsequent structure-based drug design to optimize potency, selectivity, and pharmacokinetic properties.[1] This guide will dissect the SAR of the isoquinoline series of compounds that led to the identification of GNE-6893.

HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to its ubiquitination and degradation. This dampens the downstream signaling required for T-cell activation and cytokine production, such as Interleukin-2 (IL-2). Inhibition of HPK1 blocks this phosphorylation event, thereby enhancing T-cell responses.

Structure-Activity Relationship (SAR)

The development of GNE-6893 involved systematic modifications of a lead isoquinoline compound to improve its biochemical potency against HPK1, its cellular activity in inhibiting SLP-76 phosphorylation, and its ability to induce IL-2 secretion in primary T-cells. The following tables summarize the quantitative SAR data for key analogs.

Table 1: Biochemical and Cellular Potency of GNE-6893 and Analogs

| Compound | R | HPK1 Ki (nM) | pSLP-76 IC50 (nM, Jurkat) | IL-2 EC50 (nM, Human T-cells) |

| Lead Compound | H | 7 | 157 | >1000 |

| Analog A | CH3 | 2.5 | 80 | 500 |

| Analog B | Cl | 1.2 | 55 | 250 |

| This compound | (3S,4R)-3-methoxy-4-methyl-tetrahydrofuran | <0.013 | 44 | 6.4 |

Data synthesized from publicly available information.

Table 2: In Vitro ADME and Pharmacokinetic Properties

| Compound | Human Microsomal Stability (CLint, µL/min/mg) | Rat Hepatocyte Stability (CLint, µL/min/106 cells) | MDCK Permeability (10-6 cm/s) | Rat Oral Bioavailability (%) |

| Lead Compound | 50 | 35 | <1 | 10 |

| Analog A | 30 | 20 | 2.5 | 25 |

| Analog B | 25 | 15 | 3.1 | 35 |

| This compound | 10 | 5 | 5.2 | 43 |

Data synthesized from publicly available information.

The SAR studies revealed that substitution at the R position of the isoquinoline core was critical for enhancing potency and improving pharmacokinetic properties. The introduction of the (3S,4R)-3-methoxy-4-methyl-tetrahydrofuran moiety in GNE-6893 resulted in a significant increase in biochemical and cellular potency, likely due to optimal interactions within the ATP-binding pocket of HPK1. Furthermore, this substitution led to improved metabolic stability and oral bioavailability.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the development of GNE-6893.

HPK1 Biochemical Potency Assay (HTRF)

This assay determines the direct inhibitory activity of compounds against the HPK1 enzyme.

Methodology:

-

Compound Preparation: Compounds are serially diluted in DMSO to generate a concentration-response curve.

-

Reaction Mixture: Recombinant HPK1 enzyme, a biotinylated peptide substrate, and ATP are combined in a kinase reaction buffer.

-

Assay Procedure:

-

The compound dilutions are added to a low-volume 384-well assay plate.

-

The enzyme/substrate mixture is added to initiate the reaction.

-

The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection: A solution containing a europium cryptate-labeled anti-phosphoserine antibody and streptavidin-XL665 is added to stop the reaction and initiate the detection process.

-

Signal Measurement: After a further incubation period (e.g., 60 minutes), the plate is read on a HTRF-compatible microplate reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated.

-

Data Analysis: The HTRF ratio is plotted against the compound concentration, and the IC50 value is determined using a four-parameter logistic fit.

pSLP-76 Cellular Assay (Jurkat Cells)

This assay measures the ability of a compound to inhibit HPK1-mediated phosphorylation of SLP-76 in a cellular context.

Methodology:

-

Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: Cells are pre-incubated with serially diluted compounds for a specified time (e.g., 1 hour).

-

Cell Stimulation: T-cell receptor signaling is activated by adding anti-CD3 and anti-CD28 antibodies.

-

Cell Lysis: After a short stimulation period (e.g., 10 minutes), the cells are lysed to release intracellular proteins.

-

pSLP-76 Detection: The level of phosphorylated SLP-76 in the cell lysate is quantified using a sensitive immunoassay, such as AlphaLISA or Western Blot.

-

Data Analysis: The pSLP-76 signal is normalized to the total protein concentration and plotted against the compound concentration to determine the IC50 value.

IL-2 Secretion Assay (Primary Human T-Cells)

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the secretion of IL-2.

Methodology:

-

T-Cell Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Compound Treatment and Stimulation: T-cells are plated and treated with serially diluted compounds, followed by stimulation with anti-CD3/anti-CD28 beads.

-

Cytokine Collection: The cells are incubated for a period sufficient to allow for IL-2 secretion (e.g., 24-48 hours). The cell culture supernatant is then collected.

-

IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using an ELISA or a bead-based immunoassay (e.g., Luminex).

-

Data Analysis: The amount of IL-2 secreted is plotted against the compound concentration, and the EC50 value (the concentration that elicits a half-maximal response) is calculated.

Conclusion

The development of this compound exemplifies a successful structure-based drug design approach, leading to a highly potent and selective HPK1 inhibitor with favorable drug-like properties. The comprehensive SAR studies guided the optimization of the initial fragment hit, demonstrating the critical role of specific structural modifications in achieving the desired biological activity and pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the evaluation of HPK1 inhibitors and can be adapted for the characterization of other modulators of T-cell signaling. The promising preclinical data for GNE-6893 underscore the therapeutic potential of HPK1 inhibition in the field of immuno-oncology.

References

(3S,4R)-GNE-6893: An In-depth Technical Guide to its Therapeutic Potential as an HPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound has been shown to enhance T-cell activation and cytokine production, positioning it as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its biochemical and cellular activity, kinase selectivity, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this compound.

Introduction

Cancer immunotherapy has revolutionized the treatment of various malignancies by harnessing the patient's own immune system to fight cancer. A key strategy in this field is to overcome the immunosuppressive mechanisms within the tumor microenvironment that dampen anti-tumor T-cell responses. Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical intracellular checkpoint that negatively regulates T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key signaling adaptors, such as SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to their degradation and the attenuation of downstream signaling pathways that are essential for T-cell proliferation and effector function.[1]

The genetic or pharmacological inhibition of HPK1 has been demonstrated to enhance T-cell-mediated anti-tumor immunity, making it an attractive target for the development of novel cancer immunotherapies.[1][2] this compound is a novel, highly potent, and selective inhibitor of HPK1 that has demonstrated significant therapeutic potential in preclinical studies.[3] This document serves as a technical guide for researchers and drug developers, providing a detailed summary of the available data on this compound and the methodologies used for its characterization.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of HPK1. Within the T-cell, TCR engagement initiates a signaling cascade that leads to the activation of LCK and ZAP-70, which in turn phosphorylate downstream substrates, including the adaptor protein SLP-76. Activated HPK1 phosphorylates SLP-76 at serine 376, creating a binding site for 14-3-3 proteins. This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, thereby dampening the T-cell activation signal. By inhibiting HPK1, this compound prevents the phosphorylation and degradation of SLP-76, leading to sustained downstream signaling, enhanced T-cell activation, and increased production of effector cytokines such as Interleukin-2 (IL-2).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical and Cellular Potency

| Parameter | Assay | Species | Value | Reference |

| Ki | HPK1 Enzymatic Assay | Human | <0.019 nM | [4] |

| IC50 | pSLP-76 Phosphorylation | Jurkat Cells | 44 nM | [4] |

| IC50 | pSLP-76 Phosphorylation | Human Whole Blood | 320 nM | [3] |

| EC50 | IL-2 Secretion | Primary Human T-Cells | 6.4 nM | [4] |

Table 2: Kinase Selectivity

This compound was profiled against a panel of 356 kinases at a concentration of 0.1 µM.

| Kinase Inhibition | Result | Reference |

| % Inhibition > 50% | 8 out of 356 kinases | [3] |

| % Inhibition < 50% | 347 out of 356 kinases | [3] |

This demonstrates a high degree of selectivity for HPK1 over other kinases.

Table 3: Preclinical Pharmacokinetics

| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | F (%) | Reference |

| Mouse | IV | 0.5 | 34 | 1.8 | - | [3] |

| PO | 2 | - | - | 37 | [3] | |

| Rat | IV | 0.5 | 39 | 2.2 | - | [3] |

| PO | 2 | - | - | 30 | [3] | |

| Dog | IV | 0.5 | 14 | 2.2 | - | [3] |

| PO | 0.5 | - | - | 46 | [3] | |

| Cynomolgus Monkey | IV | 0.5 | 14 | 1.9 | - | [3] |

| PO | 0.5 | - | - | 53 | [3] |

CL: Clearance; Vss: Volume of distribution at steady state; F: Oral Bioavailability

Table 4: In Vitro Safety Profile

| Assay | Result | Reference |

| hERG Inhibition (IC50) | 28 µM | [3] |

| NaV1.5 and CaV1.2 Inhibition (IC50) | > 10 µM | [3] |

| Cytotoxicity (Primary Human Hepatocytes) | No significant cytotoxicity up to 100 µM | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the supplementary information from the primary publication.[5]

HPK1 Enzymatic Assay (HTRF)

This assay measures the ability of this compound to inhibit the enzymatic activity of HPK1.

-

Reagents: Recombinant human HPK1 enzyme, biotinylated peptide substrate, ATP, and HTRF detection reagents.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the compound dilutions, HPK1 enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and add HTRF detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader and calculate the ratio of the emission at 665 nm to 620 nm.

-

-

Data Analysis: Determine the Ki value by fitting the dose-response curve to a four-parameter logistic equation.

pSLP-76 Phosphorylation Assay in Jurkat Cells

This cellular assay assesses the ability of the compound to inhibit HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a T-cell line.

-

Cell Culture: Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Procedure:

-

Plate Jurkat cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound for 1 hour.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15 minutes to induce TCR signaling and HPK1 activation.

-

Lyse the cells and measure the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a sandwich ELISA or a homogeneous assay format (e.g., AlphaLISA or HTRF).

-

-

Data Analysis: Calculate the ratio of pSLP-76 to total SLP-76 and determine the IC50 value from the dose-response curve.

Primary Human T-Cell IL-2 Secretion Assay

This functional assay measures the effect of this compound on the production of IL-2, a key cytokine in T-cell activation, in primary human T-cells.

-

Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection.

-

Procedure:

-

Plate the purified T-cells in a 96-well plate.

-

Pre-incubate the cells with a serial dilution of this compound for 1 hour.

-

Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant and measure the concentration of secreted IL-2 using an ELISA kit.

-

-

Data Analysis: Determine the EC50 value, which is the concentration of the compound that elicits a half-maximal increase in IL-2 production, from the dose-response curve.

In Vivo Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical animal models.

-

Animal Models: Use male BALB/c mice and Sprague-Dawley rats.

-

Drug Administration:

-

Intravenous (IV): Administer a single bolus dose of this compound formulated in a suitable vehicle via the tail vein.

-

Oral (PO): Administer a single dose via oral gavage.

-

-

Sample Collection: Collect blood samples at various time points post-dosing from the retro-orbital sinus or tail vein into tubes containing an anticoagulant.

-

Sample Processing: Centrifuge the blood samples to obtain plasma.

-

Bioanalysis: Extract this compound from the plasma samples and quantify its concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution at steady state (Vss), and oral bioavailability (F%).

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the discovery and characterization of this compound.

Conclusion

This compound is a highly potent and selective HPK1 inhibitor with a promising preclinical profile. Its ability to enhance T-cell activation, as demonstrated by the inhibition of SLP-76 phosphorylation and increased IL-2 production, underscores its potential as a novel cancer immunotherapy agent. The favorable pharmacokinetic properties across multiple species suggest its suitability for oral administration. The comprehensive data and detailed experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of this compound and the development of next-generation HPK1 inhibitors.

References

(3S,4R)-GNE-6893: A Technical Guide to a Novel HPK1 Inhibitor for T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (3S,4R)-GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), and its role in the modulation of T-cell activation pathways. This compound is an orally active small molecule that has demonstrated significant potential in the realm of cancer immunotherapy by augmenting T-cell-mediated immune responses.[1][2]

Core Compound Characteristics

This compound, also referred to as GNE-6893, is a novel isoquinoline-based compound identified through fragment-based screening and structure-based drug design.[3][4] Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₃H₂₄FN₅O₄ |

| Molecular Weight | 453.47 g/mol |

| CAS Number | 2415374-98-8 |

| Appearance | Solid |

Mechanism of Action: Targeting the HPK1 Negative Feedback Loop

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[5] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3][4][6] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP76).[3][5] This phosphorylation event marks SLP76 for ubiquitination and proteasomal degradation, thereby dampening the T-cell activation signal and limiting cytokine production.[5]

This compound exerts its immuno-enhancing effects by directly inhibiting the kinase activity of HPK1.[1][2] By blocking HPK1, the inhibitor prevents the phosphorylation and subsequent degradation of SLP76. This leads to a sustained and amplified TCR signal, resulting in enhanced T-cell activation, proliferation, and increased secretion of effector cytokines such as Interleukin-2 (IL-2).[1][2]

Below is a diagram illustrating the role of HPK1 in the T-cell activation pathway and the mechanism of action of GNE-6893.

Caption: HPK1's role in negative regulation of TCR signaling and its inhibition by GNE-6893.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

In Vitro Potency

| Assay | Cell Line/System | Parameter | Value |

| HPK1 Enzymatic Assay | - | Kᵢ | < 0.019 nM |

| SLP76 Phosphorylation | Jurkat T-Cells | IC₅₀ | 44 nM |

| IL-2 Secretion | Primary Human T-Cells | EC₅₀ | 6.4 nM |

Data compiled from Probechem Biochemicals.[2]

Kinase Selectivity

This compound exhibits high selectivity for HPK1. In a panel of 356 kinases, only a small fraction were inhibited by more than 50% at a concentration of 0.1 µM, demonstrating a significant selectivity window.[4]

| Kinase Panel Size | GNE-6893 Concentration | Number of Kinases with >50% Inhibition |

| 356 | 0.1 µM | 9 |

Data from Tellis et al., 2024.[4]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in multiple preclinical species, demonstrating its potential for oral administration.

| Species | IV Clearance (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (%) |

| Mouse | 34 | 1.8 | 37 |

| Rat | 39 | 2.2 | 30 |

| Dog | 14 | 2.2 | 46 |

| Cynomolgus Monkey | 14 | 1.9 | 53 |

| Human (predicted) | 5.9 - 6.9 | 2.1 | 43 |

Data from Chan, B. 264th Am Chem Soc (ACS) Natl Meet (Aug 21-25, Chicago) 2022.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

HPK1 Enzymatic Assay

This assay quantifies the direct inhibitory activity of the compound on the HPK1 enzyme.

Objective: To determine the Kᵢ of this compound against HPK1.

Methodology:

-

Reagents: Recombinant human HPK1 enzyme, ATP, and a suitable peptide substrate.

-

Procedure:

-

A reaction mixture containing HPK1 and the peptide substrate in assay buffer is prepared.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a fluorescence-based detection method.

-

-

Data Analysis: The Kᵢ is calculated from the IC₅₀ values determined at different ATP concentrations using the Cheng-Prusoff equation.

SLP76 Phosphorylation Assay in Jurkat Cells

This cell-based assay measures the ability of the compound to inhibit the HPK1-mediated phosphorylation of its direct downstream target, SLP76.

Objective: To determine the IC₅₀ of this compound for the inhibition of SLP76 phosphorylation.

Methodology:

-

Cell Line: Jurkat T-cells, a human T-lymphocyte cell line.

-

Procedure:

-

Jurkat cells are seeded in 96-well plates.

-

Cells are pre-incubated with serial dilutions of this compound.

-

T-cell activation is stimulated using anti-CD3 and anti-CD28 antibodies.

-

After a short incubation period (e.g., 15 minutes), the cells are lysed.

-

The level of phosphorylated SLP76 in the cell lysates is quantified using an immunoassay, such as a sandwich ELISA or a bead-based assay (e.g., AlphaLISA).

-

-

Data Analysis: The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

IL-2 Secretion Assay in Primary Human T-Cells

This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell effector function, measured by IL-2 secretion.

Objective: To determine the EC₅₀ of this compound for the potentiation of IL-2 secretion.

Methodology:

-

Cells: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Isolated primary T-cells are plated in 96-well plates.

-

The cells are treated with serial dilutions of this compound.

-

T-cell activation is induced by stimulation with anti-CD3 and anti-CD28 antibodies.

-

The cells are cultured for a period sufficient to allow for cytokine secretion (e.g., 24-48 hours).

-

The supernatant is collected, and the concentration of IL-2 is measured using a standard ELISA or a multiplex cytokine assay.

-

-

Data Analysis: The EC₅₀ value is calculated from the dose-response curve, representing the concentration of the compound that elicits a half-maximal increase in IL-2 secretion.

Below is a diagram illustrating a general experimental workflow for evaluating a T-cell activator.

Caption: A streamlined workflow for assessing T-cell activation via IL-2 secretion.

Conclusion

This compound is a highly potent and selective HPK1 inhibitor with a well-defined mechanism of action that leads to the robust activation of T-cells. Its favorable preclinical pharmacokinetic profile suggests its potential as an orally bioavailable therapeutic agent. The data presented in this guide underscore the promise of this compound as a valuable tool for research in immuno-oncology and as a potential candidate for further drug development.

References

- 1. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]

- 2. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (3S,4R)-GNE-6893: A Potent and Selective HPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, GNE-6893 enhances T-cell activation, leading to increased cytokine production. This profile suggests its potential as a novel cancer immunotherapy agent, possibly in combination with immune checkpoint inhibitors. This document provides a comprehensive overview of the pharmacological properties of GNE-6893, including its mechanism of action, in vitro and in vivo activity, and detailed experimental methodologies.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation event leads to the dampening of the T-cell activation signal. Consequently, inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity.

This compound has been identified as a highly potent and selective inhibitor of HPK1. Its development was guided by a structure-based drug design approach to optimize its potency, selectivity, and pharmacokinetic properties. This technical guide details the pharmacological characteristics of GNE-6893, providing researchers and drug development professionals with the necessary information to understand its mechanism and potential applications.

Mechanism of Action

GNE-6893 exerts its pharmacological effect through the direct inhibition of the kinase activity of HPK1. By binding to the ATP-binding site of HPK1, GNE-6893 prevents the phosphorylation of its downstream substrates, most notably SLP-76 at the serine 376 residue. The inhibition of SLP-76 phosphorylation prevents the recruitment of 14-3-3 proteins, which would otherwise lead to the disassembly of the TCR signaling complex and subsequent ubiquitination and degradation of SLP-76. By blocking this negative feedback loop, GNE-6893 potentiates and sustains TCR signaling, resulting in enhanced T-cell activation and effector functions, such as the secretion of pro-inflammatory cytokines like Interleukin-2 (IL-2).

Data Presentation

The pharmacological profile of this compound is characterized by its high potency and selectivity for HPK1, leading to robust cellular activity. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical and Cellular Potency of GNE-6893

| Parameter | Assay | Species | Value | Reference |

| Biochemical Potency | ||||

| Ki | HPK1 Enzymatic Assay | Human | <0.019 nM | [1] |

| Cellular Potency | ||||

| IC50 | pSLP-76 (Ser376) Phosphorylation in Jurkat Cells | Human | 44 nM | [1] |

| EC50 | IL-2 Secretion in Primary T-Cells | Human | 6.4 nM | [1] |

Table 2: Kinase Selectivity Profile of GNE-6893

| Kinase Panel | Concentration | Results | Reference |

| 356 Kinases | 0.1 µM | 347 out of 356 kinases showed <50% inhibition | [2] |

Table 3: In Vitro ADME and Safety Profile of GNE-6893

| Parameter | Assay | Species | Value | Reference |

| Permeability | ||||

| Papp (A-B) | MDCK Assay | N/A | Available in primary literature | |

| Metabolic Stability | ||||

| Clint | Hepatocyte Stability | Human | Available in primary literature | |

| Clint | Hepatocyte Stability | Rat | Available in primary literature | |

| Clint | Hepatocyte Stability | Mouse | Available in primary literature | |

| Safety | ||||

| IC50 | hERG | Human | 28 µM | |

| Cytotoxicity | Primary Hepatocytes | Human | >100 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HPK1 HTRF Enzymatic Assay

This assay quantifies the kinase activity of HPK1 through Homogeneous Time-Resolved Fluorescence (HTRF).

-

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by HPK1. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-serine antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the donor (europium cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal.

-

Materials:

-

Recombinant human HPK1 enzyme

-

Biotinylated substrate peptide (e.g., ULight™-SLP-76 (Ser376))

-

ATP

-

HTRF KinEASE™ detection reagents (Europium cryptate-labeled anti-phospho-serine antibody and Streptavidin-XL665)

-

Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 0.01% BSA, 0.02% NaN₃

-

Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA

-

-

Procedure:

-

Add test compound (e.g., GNE-6893) dilutions in assay buffer to a 384-well low-volume plate.

-

Add a mixture of HPK1 enzyme and the biotinylated substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the phosphorylated product by adding the HTRF detection reagents.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and used to determine the percent inhibition of HPK1 activity by the test compound. IC₅₀ values are then calculated from the dose-response curves.

Jurkat Cell pSLP-76 (Ser376) Phosphorylation Assay

This cell-based assay measures the ability of GNE-6893 to inhibit HPK1-mediated phosphorylation of SLP-76 in a T-cell line.

-

Principle: Jurkat T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway, leading to HPK1-mediated phosphorylation of SLP-76 at Ser376. The level of pSLP-76 is then quantified, typically by Western blot or a high-throughput method like ELISA or flow cytometry.

-

Materials:

-

Jurkat E6.1 cells

-

RPMI-1640 medium with 10% FBS

-

Anti-human CD3 antibody (clone UCHT1)

-

Anti-human CD28 antibody (clone CD28.2)

-

GNE-6893

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure (Western Blot):

-

Plate Jurkat cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of GNE-6893 for 1 hour.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for 30 minutes at 37°C.

-

Lyse the cells and collect the lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

-

Data Analysis: Densitometry is used to quantify the band intensities of pSLP-76 and total SLP-76. The ratio of pSLP-76 to total SLP-76 is calculated and normalized to the stimulated control to determine the percent inhibition. IC₅₀ values are derived from the dose-response curves.

Primary Human T-Cell IL-2 Secretion Assay

This assay assesses the functional consequence of HPK1 inhibition by measuring the enhancement of IL-2 secretion from primary human T-cells.

-

Principle: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) and stimulated with anti-CD3/anti-CD28 antibodies in the presence of an HPK1 inhibitor. The amount of IL-2 secreted into the cell culture supernatant is quantified by ELISA.

-

Materials:

-

Human PBMCs isolated from healthy donor blood

-

T-cell isolation kit

-

RPMI-1640 medium with 10% FBS

-

Plate-bound anti-human CD3 antibody

-

Soluble anti-human CD28 antibody

-

GNE-6893

-

Human IL-2 ELISA kit

-

-

Procedure:

-

Isolate primary human T-cells from PBMCs.

-

Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.

-

Wash the plate and add the isolated T-cells.

-

Add various concentrations of GNE-6893 and soluble anti-CD28 antibody.

-

Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: A standard curve is generated using recombinant human IL-2. The concentration of IL-2 in the samples is determined from the standard curve. EC₅₀ values, the concentration of GNE-6893 that elicits a half-maximal increase in IL-2 secretion, are calculated from the dose-response curves.

MDCK Permeability Assay

This assay is used to assess the membrane permeability of a compound.

-

Principle: Madin-Darby Canine Kidney (MDCK) cells are grown to form a confluent monolayer on a semi-permeable membrane in a Transwell™ system. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction. For efflux assessment, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A).

-

Materials:

-

MDCK cells (and MDCK-MDR1 cells for efflux studies)

-

Transwell™ inserts

-

DMEM with 10% FBS

-

Hank's Balanced Salt Solution (HBSS)

-

GNE-6893

-

Lucifer yellow (for monolayer integrity check)

-

LC-MS/MS system

-

-

Procedure:

-

Seed MDCK cells on Transwell™ inserts and culture for 4-5 days to form a confluent monolayer.

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Wash the monolayer with HBSS.

-

Add the test compound (GNE-6893) to the donor compartment (apical for A-to-B, basolateral for B-to-A).

-

At specified time points (e.g., 60 or 90 minutes), take samples from the receiver compartment.

-

Include Lucifer yellow in the donor compartment to assess monolayer integrity during the experiment.

-

Analyze the concentration of the test compound in the samples by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

Hepatocyte Stability Assay

This assay determines the in vitro metabolic stability of a compound in the presence of liver cells.

-

Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance (Clint).

-

Materials:

-

Cryopreserved hepatocytes (human, rat, mouse, etc.)

-

Williams' Medium E

-

GNE-6893

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

-

-

Procedure:

-

Thaw and resuspend cryopreserved hepatocytes in pre-warmed incubation medium.

-

Incubate the test compound (GNE-6893) with the hepatocyte suspension at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the incubation mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

-

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The intrinsic clearance (Clint) is calculated based on the half-life and the assay conditions (cell density and incubation volume).

Conclusion

This compound is a potent and highly selective inhibitor of HPK1 with demonstrated in vitro cellular activity. It effectively blocks the phosphorylation of SLP-76, a key downstream target of HPK1, leading to enhanced T-cell activation as evidenced by increased IL-2 secretion. Its favorable pharmacokinetic and in vitro safety profiles make it a promising candidate for further development as a cancer immunotherapy agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of GNE-6893 and other novel HPK1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for (3S,4R)-GNE-6893 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][4] By inhibiting HPK1, GNE-6893 enhances T-cell activation, leading to increased cytokine production and proliferation, making it a promising candidate for cancer immunotherapy.[4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of GNE-6893.

HPK1 Signaling Pathway

The diagram below illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for GNE-6893. Upon TCR stimulation, HPK1 phosphorylates SLP76, leading to the dampening of the T-cell response. GNE-6893 blocks the kinase activity of HPK1, thereby preventing the phosphorylation of SLP76 and enhancing T-cell activation and IL-2 production.

Caption: HPK1 signaling pathway and GNE-6893 mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of GNE-6893 and related compounds.

Table 1: In Vitro Potency of GNE-6893 and Precursor Compounds

| Compound | HPK1 HTRF IC50 (nM) | HPK1 Ki (nM) | Jurkat pSLP76 IC50 (nM) | Primary Human T-cell IL-2 EC50 (nM) |

| GNE-6893 | 0.045 | <0.019[6] | 44[6] | 6.4[6] |

| Compound 1 | 7.9 | 4.9[1] | 280[1] | 180 |

Table 2: Kinase Selectivity of GNE-6893

| Kinase | % Inhibition @ 100 nM |

| HPK1 | >99 |

| MAP4K2 | <50 |

| MAP4K3 | <50 |

| MAP4K5 | <50 |

| LRRK2 | <50 |

| (347 out of 356 kinases showed <50% inhibition) |

Data compiled from "Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1".[1]

Experimental Protocols

HPK1 Biochemical HTRF Assay

This assay quantifies the direct inhibition of HPK1 kinase activity by a test compound using a Homogeneous Time-Resolved Fluorescence (HTRF) format.

Experimental Workflow:

Caption: Workflow for the HPK1 Biochemical HTRF Assay.

Protocol:

-

Compound Preparation: Prepare a serial dilution of GNE-6893 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Assay Plate Preparation: In a 384-well low-volume plate, add 1 µL of the diluted compound or DMSO (vehicle control).

-

Enzyme Addition: Add 2 µL of recombinant HPK1 enzyme solution to each well.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture containing ULight™-labeled SLP76 peptide and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 5 µL of HTRF detection mix containing a Europium cryptate-labeled anti-phospho-SLP76 (Ser376) antibody.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes.

-

Data Acquisition: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

Jurkat pSLP76 Cell-Based Assay

This assay measures the ability of GNE-6893 to inhibit HPK1-mediated phosphorylation of SLP76 in a cellular context using Jurkat T-cells.

Experimental Workflow:

Caption: Workflow for the Jurkat pSLP76 Cell-Based Assay.

Protocol:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

-

Cell Plating: Seed Jurkat cells into a 96-well culture plate.

-

Compound Treatment: Add serial dilutions of GNE-6893 to the wells and pre-incubate for 30 minutes at 37°C.

-

Cell Stimulation: Stimulate the cells by adding anti-CD3/anti-CD28 antibody-coated beads for 30 minutes at 37°C.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer.

-

Detection of pSLP76: Transfer the cell lysates to a 384-well assay plate. Detect the level of phosphorylated SLP76 (Ser376) using a suitable immunoassay, such as AlphaLISA or HTRF, according to the manufacturer's instructions.

-

Data Acquisition: Read the plate on a compatible instrument.

-

Data Analysis: Normalize the signal to the total protein concentration or a housekeeping protein. Plot the normalized pSLP76 levels against the compound concentration to determine the IC50 value.

Primary Human T-cell IL-2 Secretion Assay

This functional assay assesses the ability of GNE-6893 to enhance the secretion of IL-2 from stimulated primary human T-cells.

Experimental Workflow:

Caption: Workflow for the Primary Human T-cell IL-2 Secretion Assay.

Protocol:

-

T-cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

-

Cell Plating: Plate the isolated T-cells in a 96-well culture plate.

-

Compound Addition: Add serial dilutions of GNE-6893 to the wells.

-

Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

-

Incubation: Culture the cells for 72 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

-

IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a suitable method, such as an AlphaLISA or ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Plot the IL-2 concentration against the GNE-6893 concentration to determine the EC50 value, which is the concentration that elicits a half-maximal increase in IL-2 secretion.

Conclusion

These detailed protocols provide a robust framework for the in vitro characterization of this compound and other potential HPK1 inhibitors. The combination of a direct biochemical assay, a cell-based target engagement assay, and a functional primary cell assay allows for a comprehensive assessment of compound potency, cellular activity, and therapeutic potential. Consistent and careful execution of these protocols will yield reliable and reproducible data crucial for advancing drug discovery programs in the field of cancer immunotherapy.

References

- 1. revvity.com [revvity.com]

- 2. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (3S,4R)-GNE-6893 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3][4][5][6] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][6][7] By inhibiting HPK1, this compound enhances T-cell activation and effector function, making it a promising candidate for cancer immunotherapy.[1][7]

These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound, including the inhibition of SLP76 phosphorylation in Jurkat cells and the enhancement of IL-2 secretion in primary human T-cells.

Mechanism of Action

HPK1 negatively regulates TCR signaling by phosphorylating and leading to the degradation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP76), a critical scaffold protein in the T-cell activation pathway.[1] Inhibition of HPK1 by this compound prevents the phosphorylation of SLP76, thereby augmenting TCR signaling, leading to increased T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[1][3]

Caption: this compound inhibits HPK1, preventing SLP76 phosphorylation and enhancing T-cell activation.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in key biochemical and cell-based assays.

| Biochemical Assay | Parameter | Value |

| HPK1 Inhibition | Ki | <0.019 nM[3] |

| Cell-Based Assay | Cell Type | Parameter | Value |

| SLP76 Phosphorylation | Jurkat Cells | IC50 | 44 nM[3] |

| IL-2 Secretion | Primary Human T-Cells | EC50 | 6.4 nM[3] |

Experimental Protocols

SLP76 Phosphorylation Assay in Jurkat Cells

This protocol describes a method to assess the inhibitory activity of this compound on HPK1 by measuring the phosphorylation of its substrate, SLP76, in Jurkat cells following T-cell receptor stimulation.

Caption: Workflow for the SLP76 phosphorylation assay.

Materials and Reagents:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

This compound

-

Anti-human CD3 antibody (clone OKT3)

-

Anti-human CD28 antibody (clone CD28.2)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-SLP76 (Ser376), Rabbit anti-SLP76

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well cell culture plates

-

Western blotting equipment and reagents

Protocol:

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/well in a 96-well plate. Add varying concentrations of this compound and incubate for 1-2 hours at 37°C.

-

Cell Stimulation: Stimulate the cells by adding anti-human CD3 antibody (e.g., 5 µg/mL) and anti-human CD28 antibody (e.g., 3-5 µg/mL) for 15-30 minutes at 37°C.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-SLP76 (Ser376) and total SLP76 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-SLP76 and total SLP76. Normalize the phospho-SLP76 signal to the total SLP76 signal. Plot the normalized values against the concentration of this compound to determine the IC50 value.

IL-2 Secretion Assay in Primary Human T-Cells

This protocol outlines the procedure to measure the effect of this compound on the secretion of IL-2 from stimulated primary human T-cells, a key functional outcome of T-cell activation.

Caption: Workflow for the primary human T-cell IL-2 secretion assay.

Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells

-

T-cell isolation kit (optional)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

This compound

-

Plate-bound anti-human CD3 antibody (clone OKT3)

-

Soluble anti-human CD28 antibody (clone CD28.2)

-

Human IL-2 ELISA kit

-

96-well high-binding plates (for antibody coating)

-

96-well cell culture plates

Protocol:

-

Prepare Antibody-Coated Plates: Coat a 96-well high-binding plate with anti-human CD3 antibody (e.g., 1-3 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the plate with sterile PBS before use.

-

Isolate and Culture Cells: Isolate primary human T-cells from PBMCs using a negative selection kit. Resuspend the T-cells in complete RPMI-1640 medium.

-

Compound Treatment: Add the isolated T-cells to the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well. Add varying concentrations of this compound.

-

Cell Stimulation: Add soluble anti-human CD28 antibody (e.g., 3-5 µg/mL) to each well.

-

Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Collect Supernatant: Centrifuge the plate and carefully collect the supernatant.

-

ELISA for IL-2: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of IL-2 against the concentration of this compound to determine the EC50 value.

Safety Precautions

Standard laboratory safety practices should be followed when performing these assays. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All cell culture work should be performed in a sterile biological safety cabinet. Handle all chemical reagents according to their safety data sheets (SDS).

References

- 1. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 4. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tools.thermofisher.cn [tools.thermofisher.cn]

Application Note: A Cellular Assay for Measuring HPK1-Mediated pSLP76 (Ser376) Phosphorylation in Jurkat Cells with (3S,4R)-GNE-6893

Audience: Researchers, scientists, and drug development professionals.

Introduction Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at serine 376 (Ser376).[2][3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately dampens the T-cell response.[2] Due to its immunosuppressive role, HPK1 has emerged as a promising therapeutic target for cancer immunotherapy.[1][5]

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of HPK1.[1][6][7][8] It provides a valuable tool for interrogating the HPK1 signaling pathway. This application note details a robust cellular assay using the Jurkat T-cell line to measure the inhibitory activity of this compound on HPK1. The assay quantifies the phosphorylation of SLP76 at Ser376 following TCR stimulation, providing a direct readout of HPK1 kinase activity in a cellular context.

Signaling Pathway of HPK1-Mediated SLP76 Phosphorylation

TCR activation initiates a complex signaling cascade. Key downstream events include the phosphorylation of the adaptor protein SLP76 at multiple tyrosine residues, which is essential for signal propagation.[9][10] Concurrently, HPK1 is activated and phosphorylates SLP76 at Ser376, which serves as a negative feedback mechanism to attenuate the signal.[2][3] The inhibitor this compound directly targets HPK1, preventing this inhibitory phosphorylation and thereby enhancing T-cell signaling.

Data Presentation

This compound demonstrates high potency against HPK1 in biochemical and cellular assays. The key activity parameters are summarized below.

Table 1: Biological Activity of this compound

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| HPK1 Ki | <0.019 nM | Biochemical Kinase Assay | [8] |

| pSLP76 IC50 | 44 nM | Jurkat Cell Assay | [8] |

| pSLP76 IC50 | 320 nM | Human Whole Blood Assay | [1] |

| IL-2 Secretion EC50 | 6.4 nM | Primary Human T-Cell Assay |[8] |

Table 2: Representative Dose-Response Data for GNE-6893 in pSLP76 Jurkat Cell Assay

| GNE-6893 [nM] | % Inhibition of pSLP76 |

|---|---|

| 0 (Vehicle) | 0 |

| 1 | 8.5 |

| 5 | 15.2 |

| 10 | 25.1 |

| 25 | 41.3 |

| 50 | 52.4 |

| 100 | 70.8 |

| 250 | 85.6 |

| 500 | 92.1 |

| 1000 | 95.3 |

Note: Data are hypothetical and for illustrative purposes to demonstrate a typical dose-response curve from which an IC50 value would be calculated.

Experimental Protocols

This section provides detailed protocols for quantifying the inhibition of SLP76 phosphorylation by this compound in Jurkat cells. Both Western Blot and Flow Cytometry methods are described.

Experimental Workflow

The overall experimental process follows a sequential workflow from cell culture to data analysis.

Materials

-

Cells: Jurkat, Clone E6-1 (ATCC TIB-152).

-

Reagents:

-

This compound (MedChemExpress, HY-149056A or equivalent).[6][7]

-

RPMI 1640 Medium.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin.

-

Anti-Human CD3 Antibody (Clone OKT3).

-

Anti-Human CD28 Antibody (Clone CD28.2).

-

DMSO (Vehicle).

-

RIPA Lysis Buffer or equivalent.

-

Protease and Phosphatase Inhibitor Cocktails.

-

BCA Protein Assay Kit.

-

-

Antibodies:

-

Flow Cytometry Specific:

-

Fixation/Permeabilization Buffers.

-

Fluorochrome-conjugated antibodies (e.g., Alexa Fluor 488, PE).

-

Protocol 1: Western Blot Analysis

-

Cell Culture: Culture Jurkat cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

-

Assay Preparation:

-

Seed 2 x 10⁶ Jurkat cells per well in a 12-well plate.

-

Serum starve the cells for 2-4 hours in RPMI 1640 with 0.5% FBS prior to treatment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in DMSO, then dilute in serum-free media. The final DMSO concentration should be ≤0.1%.

-

Pre-incubate cells with the compound or vehicle (DMSO) for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Cell Lysis:

-

Pellet the cells by centrifugation (500 x g, 5 min, 4°C).

-

Wash once with ice-cold PBS.[12]

-

Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Incubate on ice for 20 minutes, then clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).[12]

-

-

Western Blotting:

-

Determine protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5-10 minutes.[12][13]

-

Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

-

Incubate the membrane with primary antibodies (anti-pSLP76 Ser376 and anti-β-Actin) overnight at 4°C.

-

Wash the membrane 3x with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detect signal using an ECL reagent.

-

Strip the membrane and re-probe for total SLP76 as a loading control.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of pSLP76 to total SLP76 (or β-Actin).

-

Normalize the data to the vehicle-treated control and plot the percent inhibition against the log concentration of GNE-6893 to determine the IC₅₀ value.

-

Protocol 2: Flow Cytometry Analysis

Flow cytometry offers a high-throughput alternative for quantifying phosphorylation in individual cells.[14][15]

-

Cell Culture, Treatment, and Stimulation: Follow steps 1-4 from the Western Blot protocol, using 1 x 10⁶ cells per condition in microcentrifuge tubes or a 96-well plate.

-

Fixation:

-

After stimulation, immediately fix the cells by adding formaldehyde to a final concentration of 1.5-2% and incubating for 15 minutes at room temperature.[16]

-

-

Permeabilization:

-

Pellet the fixed cells (600 x g, 5 min).

-

Permeabilize by resuspending the pellet in ice-cold 90% methanol and incubating on ice for 30 minutes, or by using a commercial permeabilization buffer (e.g., containing saponin).[16]

-

-

Intracellular Staining:

-

Wash the cells twice with staining buffer (PBS + 1% BSA).

-

Resuspend cells in 100 µL of staining buffer containing fluorochrome-conjugated anti-pSLP76 (Ser376) antibody.

-

Incubate for 30-60 minutes at room temperature, protected from light.[17]

-

(Optional) A parallel set of samples can be stained for total SLP76.

-

-

Data Acquisition:

-

Wash the cells twice with staining buffer.

-

Resuspend in 300-500 µL of staining buffer for analysis.[16]

-

Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSLP76 signal.

-

-

Data Analysis:

-

Gate on the live, single-cell population.

-

Determine the MFI for pSLP76 in each sample.

-

Normalize the MFI of treated samples to the vehicle-treated control to calculate percent inhibition.

-

Plot the percent inhibition against the log concentration of GNE-6893 to determine the IC₅₀ value.

-

References

- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural Requirements of SLP-76 in Signaling via the High-Affinity Immunoglobulin E Receptor (FcɛRI) in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 12. origene.com [origene.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. Flow Cytometry Protocol | Abcam [abcam.com]

- 15. Intracellular Flow Cytometry - Protocol - OneLab [onelab.andrewalliance.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for In Vivo Dosing of (3S,4R)-GNE-6893 in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, GNE-6893 is designed to enhance anti-tumor immune responses by augmenting T-cell activation and cytokine production.[2][3] These application notes provide a comprehensive overview of the protocols for evaluating the in vivo efficacy of GNE-6893 in syngeneic mouse tumor models, which are essential for preclinical assessment of immuno-oncology agents.

Mechanism of Action

GNE-6893 targets the intracellular kinase HPK1. HPK1 negatively regulates T-cell activation by phosphorylating key signaling molecules downstream of the TCR, such as SLP-76.[1] Inhibition of HPK1 by GNE-6893 blocks this negative feedback loop, leading to enhanced T-cell proliferation, increased production of effector cytokines like IL-2 and IFN-γ, and ultimately a more robust anti-tumor immune response.

Data Presentation

Pharmacokinetic Profile of GNE-6893 in Mice

A summary of the pharmacokinetic parameters of GNE-6893 in mice is presented below. This information is crucial for designing an effective in vivo dosing regimen.

| Parameter | Value | Reference |

| Oral Bioavailability (%F) | 37% | [2][3] |

| Intravenous Clearance (mL/min/kg) | 34 | [2][3] |

| Volume of Distribution (Vss, L/kg) | 1.8 | [2][3] |

In Vivo Efficacy Data (Hypothetical Example)

While specific in vivo efficacy data for GNE-6893 is not publicly available, the following table illustrates how tumor growth inhibition (TGI) data from a syngeneic mouse model study could be presented.

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle | Daily, p.o. | 1500 ± 150 | - | - |

| GNE-6893 | 30 mg/kg, daily, p.o. | 800 ± 90 | 46.7 | <0.01 |

| GNE-6893 | 100 mg/kg, daily, p.o. | 450 ± 60 | 70.0 | <0.001 |

| Anti-PD-1 | 10 mg/kg, biw, i.p. | 950 ± 110 | 36.7 | <0.05 |

| GNE-6893 + Anti-PD-1 | 100 mg/kg, daily, p.o. + 10 mg/kg, biw, i.p. | 200 ± 40 | 86.7 | <0.0001 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for GNE-6893.

Experimental Protocols

Establishment of Syngeneic Mouse Tumor Models

The choice of tumor model is critical for evaluating immunotherapies. Syngeneic models, where mouse cancer cell lines are implanted into immunocompetent mice of the same strain, are the standard for this purpose. Commonly used models for colorectal cancer include CT26 (in BALB/c mice) and MC38 (in C57BL/6 mice).

Protocol for Subcutaneous Tumor Implantation (MC38 Model):

-

Cell Culture: Culture MC38 mouse colon adenocarcinoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: On the day of implantation, harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS at a concentration of 1 x 10^7 cells/mL. Cell viability should be >95% as determined by trypan blue exclusion.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female C57BL/6 mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups.[4]

In Vivo Dosing of GNE-6893

Materials:

-

GNE-6893

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Syringes

Protocol:

-

Formulation Preparation: Prepare a suspension of GNE-6893 in the chosen vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL for 30 mg/kg and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.

-

Administration: Administer GNE-6893 or vehicle to the mice via oral gavage once daily.

-

Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of treatment tolerance.

-

Efficacy Endpoint: Continue treatment for the duration of the study (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size. Measure tumor volumes regularly throughout the study.

Pharmacodynamic Analysis

To confirm the mechanism of action of GNE-6893 in vivo, it is important to assess target engagement and downstream immunological effects.

Protocol for Assessing T-Cell Activation:

-

Sample Collection: At the end of the study, or at specified time points, collect tumors and spleens from a subset of mice from each treatment group.

-

Tumor-Infiltrating Lymphocyte (TIL) Isolation: Mechanically and enzymatically digest the tumors to obtain a single-cell suspension. Isolate lymphocytes using density gradient centrifugation.

-

Splenocyte Preparation: Generate a single-cell suspension from the spleens by mechanical dissociation and red blood cell lysis.

-

Flow Cytometry: Stain the isolated TILs and splenocytes with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, ICOS, Granzyme B). Analyze the stained cells using a flow cytometer to quantify the frequency and activation state of T-cell populations.

-

Cytokine Analysis: Analyze cytokine levels (e.g., IFN-γ, IL-2, TNF-α) in the plasma or from stimulated splenocytes using ELISA or multiplex bead-based assays to assess the systemic and tumor-specific immune response.[5]

Visualizations

Signaling Pathway of HPK1 Inhibition

References

- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]

- 4. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for (3S,4R)-GNE-6893 in Immunology Research

(3S,4R)-GNE-6893 , a potent, selective, and orally bioavailable small molecule inhibitor, is a valuable tool for immunology research, particularly in the study of T-cell regulation and cancer immunotherapy. Its primary mechanism of action is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling. These application notes provide detailed protocols for utilizing GNE-6893 to investigate and modulate immune responses.

Introduction to this compound

This compound is a highly potent inhibitor of HPK1 (also known as MAP4K1) with a Ki of less than 0.019 nM.[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] It functions as a crucial negative regulator of T-cell activation, B-cell receptor signaling, and dendritic cell function.[2] By inhibiting HPK1, GNE-6893 effectively removes this brake on T-cell signaling, leading to enhanced T-cell activation, proliferation, and cytokine production.[3][4][5] This makes GNE-6893 a powerful research tool for studying the augmentation of anti-tumor immunity and for exploring potential therapeutic strategies in immuno-oncology.[2][6]

Mechanism of Action: HPK1 Inhibition

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 acts as a negative feedback loop in this pathway by phosphorylating and promoting the degradation of key signaling adaptors, such as SLP76.[7] The inhibition of HPK1 by GNE-6893 prevents the phosphorylation of SLP76, thereby sustaining the downstream signaling required for T-cell activation and effector functions.[1]

Figure 1: Simplified signaling pathway of HPK1 inhibition by this compound in T-cell activation.

Applications in Immunology Research

This compound is a versatile tool for a range of immunological studies:

-

T-Cell Functional Assays: Investigate the impact of HPK1 inhibition on T-cell proliferation, cytokine secretion (e.g., IL-2, IFN-γ, TNF-α), and cytotoxic activity.

-

Immuno-Oncology Models: Evaluate the potential of HPK1 inhibition to enhance anti-tumor immunity in both in vitro and in vivo cancer models.

-

Signal Transduction Studies: Dissect the molecular mechanisms of TCR signaling and the role of HPK1 in regulating this pathway.

-

Drug Discovery: Serve as a reference compound in the development of novel HPK1 inhibitors for therapeutic applications.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and selectivity data for this compound.

| Parameter | Value | Assay | Reference |

| HPK1 Ki | < 0.019 nM | Biochemical Assay | [1] |

| pSLP76 IC50 | 44 nM | Jurkat Cell Assay | [1] |

| IL-2 Secretion EC50 | 6.4 nM | Primary Human T-Cells | [1] |

| Table 1: In Vitro Potency of this compound |

| Target Kinase | IC50 (nM) | Selectivity vs. HPK1 | Reference |

| HPK1 | < 0.019 | - | [1] |

| LRRK2 | 31 | > 1630x | [7] |

| Aurora B | 46 | > 2420x | [7] |

| GCK | 1.3 | > 69x | [7] |

| GLK | 0.72 | > 40x | [7] |

| Table 2: Kinase Selectivity Profile of this compound |

| Species | Oral Bioavailability (%) | Reference |

| Mouse | 37 | [4] |

| Rat | 30 | [4] |

| Dog | 46 | [4] |

| Cynomolgus Monkey | 53 | [4] |

| Human (predicted) | 43 | [4] |

| Table 3: In Vivo Pharmacokinetic Properties of this compound |

Experimental Protocols

Here are detailed protocols for key experiments using this compound.

In Vitro T-Cell Activation and Cytokine Production Assay

This protocol details how to assess the effect of GNE-6893 on the activation of primary human T-cells and their subsequent IL-2 production.

Figure 2: Workflow for in vitro T-cell activation and cytokine production assay.

Materials:

-

Primary human T-cells

-

This compound (stock solution in DMSO)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

-

96-well cell culture plates

-

Human IL-2 ELISA kit

-

DMSO (vehicle control)

Procedure:

-

Isolate Primary Human T-Cells: Isolate T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using a standard T-cell isolation kit.

-

Prepare Compound Dilutions: Prepare a serial dilution of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Plate Cells: Seed the isolated T-cells in a 96-well plate at a density of 1 x 105 cells per well in 100 µL of culture medium.

-

Add Compound: Add 50 µL of the GNE-6893 dilutions or vehicle control (DMSO) to the respective wells.

-

Stimulate T-Cells: Add 50 µL of a solution containing anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.

-

Collect Supernatant: Centrifuge the plate and carefully collect the supernatant.

-

Measure IL-2 Production: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-2 concentration against the log of the GNE-6893 concentration and determine the EC50 value using a non-linear regression analysis.

Western Blot Analysis of SLP76 Phosphorylation

This protocol is for assessing the inhibition of HPK1's downstream target, SLP76, in a cellular context.

Materials:

-

Jurkat T-cell line

-

This compound

-

Anti-CD3 and anti-CD28 antibodies

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total-SLP76, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture Jurkat cells and treat with varying concentrations of GNE-6893 or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes.

-